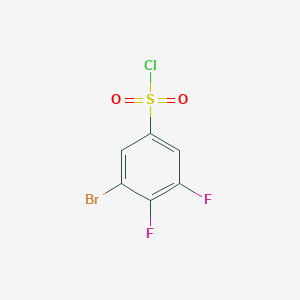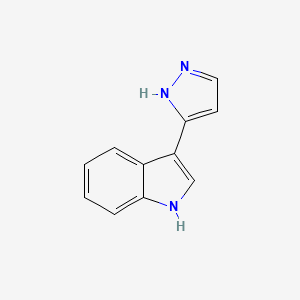
3-(1H-Pyrazol-3-YL)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Pyrazol-3-YL)-1H-indole is a heterocyclic compound that features both an indole and a pyrazole ring. These structures are significant in organic chemistry due to their presence in many biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the pyrazole ring is known for its versatility in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-3-YL)-1H-indole typically involves the formation of the pyrazole ring followed by its fusion with the indole ring. One common method is the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines . This reaction can be catalyzed by various agents, including vitamin B1, which offers a green and metal-free catalytic pathway .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using robust and cost-effective catalysts. The use of heterogeneous catalysts like Amberlyst-70 has been reported to offer eco-friendly attributes and simple reaction workup .
化学反应分析
Types of Reactions
3-(1H-Pyrazol-3-YL)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.
科学研究应用
3-(1H-Pyrazol-3-YL)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-(1H-Pyrazol-3-YL)-1H-indole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
1-Phenyl-1H-pyrazol-3-ol: Known for its antibacterial and antifungal properties.
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Used as a fluorescent probe for metal ion detection.
Uniqueness
3-(1H-Pyrazol-3-YL)-1H-indole is unique due to its dual ring structure, which combines the properties of both indole and pyrazole rings. This duality allows it to participate in a broader range of chemical reactions and biological interactions compared to compounds with only one of these rings.
属性
分子式 |
C11H9N3 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC 名称 |
3-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C11H9N3/c1-2-4-10-8(3-1)9(7-12-10)11-5-6-13-14-11/h1-7,12H,(H,13,14) |
InChI 键 |
XPFKJLQMICBUEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


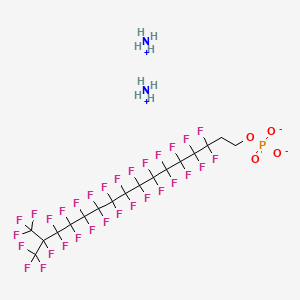
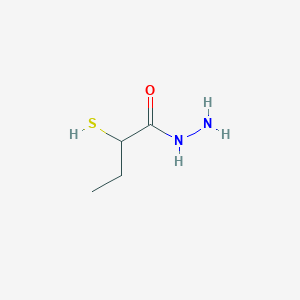
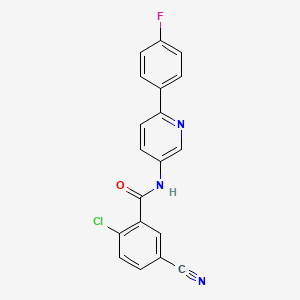
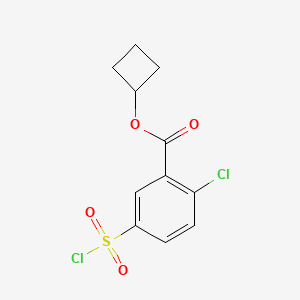

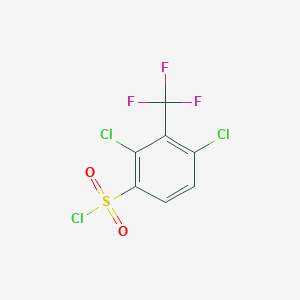


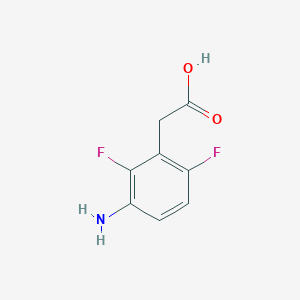
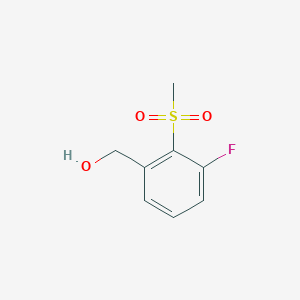

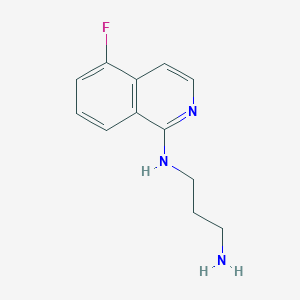
![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
